Dinitolmide

Description

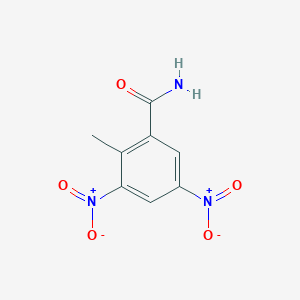

Dinitolmide is a dinitrotoluene.

Dinitolmide is a fodder additive for prophylaxis against coccidiosis infections in poultry.

DINITOLMIDE is a small molecule drug with a maximum clinical trial phase of II.

A coccidiostat for poultry.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFNOZRLAWVAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042521 | |

| Record name | Zoalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials., Yellowish, crystalline solid; [NIOSH], Solid, YELLOW CRYSTALLINE POWDER., Yellowish, crystalline solid. | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dinitro-o-toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitolmide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide, Soluble in dioxane, 1 mg/mL, Solubility in water: poor, Slight | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitolmide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00000007 [mmHg], 6.78X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | 3,5-Dinitro-o-toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from dilute alcohol, Yellowish, crystalline solid, Yellowish solid or needles from aqueous ethanol | |

CAS No. |

148-01-6 | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitolmide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitolmide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinitolmide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zoalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitolmide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITOLMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOX68RY4TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Toluamide, 3,5-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

351 °F (NIOSH, 2023), 181 °C, 351 °F | |

| Record name | DINITOLMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25022 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-DINITRO-O-TOLUAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dinitolmide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032558 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DINITOLMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1552 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dinitolmide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0230.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Dinitolmide's Mechanism of Action Against Eimeria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitolmide (3,5-dinitro-o-toluamide), a synthetic anticoccidial agent, has been a tool in the management of coccidiosis in poultry for decades. Its efficacy against various Eimeria species is well-documented, yet a detailed, publicly available technical guide on its precise mechanism of action has been lacking. This document provides a comprehensive overview of the current understanding of how dinitolmide exerts its anticoccidial effects, drawing on available research on Eimeria and the closely related apicomplexan parasite, Toxoplasma gondii. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the drug's impact on the parasite's life cycle and cellular integrity.

Primary Antiparasitic Action and Target Stages

Dinitolmide's primary mechanism of action is the disruption of the early stages of the Eimeria life cycle. It is most effective against the first-generation merozoites and schizonts, thereby inhibiting the parasite's growth and replication before significant damage to the host's intestinal lining can occur.[1] Additionally, dinitolmide has been shown to have an inhibitory effect on the sporulation of oocysts, further reducing the contamination of the environment with infective parasites.[1]

Ultrastructural and Morphological Effects on Eimeria

Electron microscopy studies have revealed that dinitolmide induces significant ultrastructural changes in the macrogametes and early oocysts of Eimeria species. The most pronounced effect is on the development of the wall-forming bodies (WFB), which are essential for the formation of the resilient oocyst wall.

Specifically, dinitolmide causes:

-

Abnormal WFB Development: Treatment with dinitolmide leads to the formation of an abnormally large number of small wall-forming bodies, particularly Type 2 (WFB II).[2][3]

-

Incomplete WFB II Development: The development of WFB II is incomplete, rendering them unable to participate effectively in the formation of the oocyst wall.[3]

-

Delayed and Abnormal Oocyst Wall Formation: This disruption of WFB development results in a delay in oocyst production and the formation of an abnormal oocyst wall.[2][3] In Eimeria maxima, the outer layer of the oocyst wall forms irregularly at opposite poles of the macrogamete instead of as a uniform layer.[3]

These structural deformities compromise the integrity of the oocyst, leading to a reduction in viable oocyst production and sporulation.

Inferred Molecular Mechanisms from Toxoplasma gondii Studies

While detailed molecular studies on dinitolmide's effects on Eimeria are limited, research on the related parasite Toxoplasma gondii provides valuable insights into potential mechanisms of action that may be conserved across apicomplexans.

-

Membrane Disruption: Dinitolmide has been shown to damage the membrane structure of T. gondii, including the inner membrane complex (IMC), a critical structure for parasite motility, invasion, and replication.[4] This leads to asynchronous development of daughter cells and rupture of the parasite's membrane.[1]

-

Induction of Apoptosis-Related Genes: Transcriptomic analysis of dinitolmide-treated T. gondii revealed an upregulation of genes associated with apoptosis and nitric-oxide synthase, suggesting that the drug may induce programmed cell death in the parasite.[4]

-

Downregulation of Invasion and Proliferation Genes: The same study showed a downregulation of Sag-related sequence (srs) genes, which are known to be involved in parasite invasion and proliferation.[4]

These findings in T. gondii suggest that dinitolmide may have a multi-faceted mechanism of action that includes direct structural damage and interference with key molecular pathways controlling cell survival and virulence.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of dinitolmide.

Table 1: In Vitro Efficacy of Dinitolmide against Toxoplasma gondii

| Parameter | Value | Cell Line | Reference |

| EC50 | 3.625 µg/mL | Vero cells | [4] |

Table 2: In Vivo Efficacy of Dinitolmide against Eimeria tenella in Chickens

| Dinitolmide Concentration in Feed | Outcome | Reference |

| 125 mg/kg | Significantly increased broiler weight and survival rates. Reduced bloody stool scores and oocyst excretion. Improved anticoccidial index. | [1] |

Table 3: In Vivo Efficacy of Dinitolmide/MMT Compound against Eimeria tenella in Chickens

| Treatment Group | Anticoccidial Index (ACI) | Reference |

| Dinitolmide | 88.84 | [5] |

| Dinitolmide/MMT | 165.21 | [5] |

Experimental Protocols

In Vivo Efficacy Testing of Dinitolmide in a Chicken Model of Coccidiosis

This protocol is a synthesized methodology based on practices described in the literature for evaluating anticoccidial drugs.

Objective: To determine the efficacy of dinitolmide in controlling Eimeria infection in chickens.

Materials:

-

Day-old broiler chickens

-

Coccidia-free starter feed

-

Dinitolmide

-

Sporulated oocysts of the desired Eimeria species (e.g., E. tenella)

-

Cages with wire floors

-

Syringes and gavage tubes

-

Fecal collection trays

-

Microscope and McMaster counting chamber

Procedure:

-

Acclimatization: House day-old chicks in a coccidia-free environment for approximately two weeks. Provide ad libitum access to coccidia-free feed and water.

-

Group Allocation: Randomly divide the chickens into experimental groups (e.g., Uninfected-Untreated, Infected-Untreated, Infected-Treated with Dinitolmide).

-

Medicated Feed Preparation: Prepare the medicated feed by mixing dinitolmide into the basal starter feed to achieve the desired concentration (e.g., 125 ppm).

-

Treatment Period: Provide the respective feeds to the groups for a specified period before and after infection (e.g., from 2 days before infection to 7 days post-infection).

-

Infection: At approximately 14 days of age, orally inoculate each chicken in the infected groups with a known number of sporulated Eimeria oocysts (e.g., 5 x 10^4 E. tenella oocysts).

-

Data Collection:

-

Weight Gain: Record the body weight of each chicken at the beginning and end of the experiment.

-

Lesion Scoring: At a specific time post-infection (e.g., 5-6 days), euthanize a subset of chickens from each group and score the intestinal lesions according to a standardized scale (e.g., Johnson and Reid, 1970).

-

Oocyst Excretion: Collect feces from each group over a defined period (e.g., days 5-9 post-infection), homogenize, and determine the total oocyst output per bird using a McMaster chamber.

-

-

Analysis: Calculate the anticoccidial index (ACI) based on weight gain, survival rate, lesion scores, and oocyst counts to determine the efficacy of the treatment.

Ultrastructural Analysis of Dinitolmide's Effect on Eimeria Macrogametes via Electron Microscopy

This protocol is a generalized procedure for preparing Eimeria-infected tissue for electron microscopy.

Objective: To visualize the ultrastructural changes in Eimeria developmental stages after dinitolmide treatment.

Materials:

-

Eimeria-infected chicken intestinal tissue (from both treated and untreated birds)

-

Glutaraldehyde solution (2.5%) in cacodylate buffer

-

Osmium tetroxide solution (1%)

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate

-

Lead citrate

-

Transmission Electron Microscope (TEM)

Procedure:

-

Tissue Fixation: Immediately excise small pieces of infected intestinal tissue and fix them in 2.5% glutaraldehyde in cacodylate buffer for several hours at 4°C.

-

Post-fixation: Wash the tissue in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.

-

Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the tissue with propylene oxide and then embed in epoxy resin.

-

Sectioning: Polymerize the resin and cut ultra-thin sections (60-90 nm) using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a Transmission Electron Microscope and document the ultrastructure of the Eimeria macrogametes and oocysts, paying close attention to the wall-forming bodies.

Visualizations

Signaling Pathways and Mechanisms

Caption: Eimeria life cycle and the primary stages inhibited by dinitolmide.

Caption: Dinitolmide's disruption of oocyst wall formation in the Eimeria macrogamete.

Experimental Workflows

Caption: Workflow for in vivo efficacy testing of dinitolmide against Eimeria.

Conclusion

The mechanism of action of dinitolmide against Eimeria is primarily centered on the disruption of the parasite's early developmental stages within the host and the inhibition of oocyst sporulation. The key observable effect is the malformation of the oocyst wall due to interference with the development of wall-forming bodies in the macrogamete. While the precise molecular targets in Eimeria remain to be fully elucidated, studies on Toxoplasma gondii suggest that dinitolmide may also cause direct membrane damage and alter the expression of genes crucial for parasite survival and virulence. Further research employing modern molecular techniques on Eimeria is warranted to provide a more detailed understanding of the biochemical pathways affected by this long-standing anticoccidial agent. This guide provides a foundational resource for researchers aiming to build upon our current knowledge of dinitolmide and to develop novel anticoccidial therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ultrastructural studies of the effects of amprolium and dinitolmide on Eimeria acervulina macrogametes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrastructural changes in the macrogamete and early oocyst of Eimeria maxima resulting from drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro anti-Toxoplasma gondii effects of a coccidiostat dinitolmide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dinitolmide intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticoccidial Spectrum of Dinitolmide (Zoalene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant threat to the global poultry industry, leading to substantial economic losses through impaired growth, reduced feed efficiency, and increased mortality.[1] Dinitolmide (3,5-Dinitro-o-toluamide), commonly known as Zoalene, is a synthetic, broad-spectrum anticoccidial agent that has been a reliable tool in controlling this disease for decades.[2][3] It is widely used as a feed additive to prevent and manage coccidiosis in broiler chickens and turkeys.[1][4]

This technical guide provides a comprehensive overview of the anticoccidial spectrum of Dinitolmide, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Dinitolmide's primary mode of action is the disruption of the parasite's life cycle at its early stages.[1] It is coccidiostatic, interfering with essential metabolic processes which inhibits the growth and replication of the parasite within the intestinal tract.[1][4]

-

Primary Target: The main activity of Dinitolmide is directed against the first-generation schizonts (merogony), effectively arresting the asexual development of the parasite.[1][5] This early intervention minimizes damage to the intestinal lining, preserving gut integrity and supporting optimal nutrient absorption in the host animal.[1]

-

Secondary Effects: Dinitolmide also exhibits an inhibitory effect on the sporulation of oocysts (sporogony), which can help reduce the contamination pressure in the poultry house environment.[5][6]

Insights into the molecular mechanism have been gained from studies on the related apicomplexan parasite, Toxoplasma gondii. In vitro research demonstrated that Dinitolmide can induce parasite death by damaging the membrane structure and causing asynchronous development of daughter cells.[7] Furthermore, transcriptomic analysis revealed that Dinitolmide treatment up-regulates genes associated with apoptosis and down-regulates genes crucial for parasite invasion and proliferation.[7]

Anticoccidial Spectrum

Dinitolmide is characterized by its broad-spectrum activity against the main Eimeria species that cause coccidiosis in poultry.[2][5] However, its efficacy varies between the different species. The drug is particularly effective against the highly pathogenic species that infect the ceca and mid-intestine, while showing more moderate or variable effects on species inhabiting the upper intestine.

| Eimeria Species | Primary Site of Infection | Dinitolmide Efficacy Level |

| E. tenella | Ceca | High |

| E. necatrix | Mid-intestine | High |

| E. brunetti | Lower intestine, rectum, ceca | Moderate to High |

| E. maxima | Mid-intestine | Moderate |

| E. acervulina | Duodenum (Upper intestine) | Low to Moderate |

Table 1: Summary of Dinitolmide efficacy against common Eimeria species in poultry.[1][6]

Quantitative Efficacy Data

The efficacy of Dinitolmide is typically evaluated by its ability to reduce mortality, lessen intestinal lesion scores, decrease oocyst excretion, and improve animal performance metrics such as weight gain and feed conversion ratio (FCR).[4] These parameters are often combined to calculate an Anticoccidial Index (ACI).

| Parameter | Dosage (in feed) | Result | Species | Reference |

| Anticoccidial Index (ACI) | Not specified | ACI of 88.84 | E. tenella | [8][9] |

| Performance & Lesion Scores | 125 mg/kg (ppm) | Significantly increased weight and survival; reduced bloody stool scores and oocyst excretion. | E. tenella | [5] |

| Oocyst Production & Sporulation | "Normal" concentration | Reduced oocyst numbers. | E. maxima, E. acervulina | [6] |

| Oocyst Production & Sporulation | Increased concentration | Further reduced oocyst numbers and sporulation. | E. maxima, E. acervulina | [6] |

| Oocyst Production & Sporulation | "Much higher" concentration | Required to reduce oocyst numbers and sporulation. | E. brunetti | [6] |

Table 2: Summary of in vivo efficacy data for Dinitolmide.

In vitro studies, often using Toxoplasma gondii as a model for Apicomplexa, provide quantitative data on the drug's intrinsic activity.

| Parameter | Concentration | Result | Organism | Reference |

| Half-maximal Effective Concentration (EC₅₀) | 3.625 µg/mL | Potent inhibition of parasite growth. | T. gondii | [5][7] |

| Inhibition of Viability, Invasion & Proliferation | 20 µg/mL (24h) | Significant inhibition observed. | T. gondii | [5] |

| Morphological Damage | 10 µg/mL (20h) | Caused asynchronous development and membrane disruption. | T. gondii | [5] |

Table 3: Summary of in vitro activity data for Dinitolmide.

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of anticoccidial agents. The following outlines a typical methodology for an in vivo anticoccidial sensitivity test (AST).

In Vivo Anticoccidial Sensitivity Test (AST)

Objective: To determine the efficacy of Dinitolmide against a specific Eimeria species in the target host under controlled laboratory conditions.

Methodology:

-

Animal Model: Day-old broiler chicks, confirmed to be coccidia-free, are housed in battery cages to prevent extraneous infection.[10]

-

Acclimation: Birds are allowed to acclimate for a period (e.g., 12-14 days) on a standard, non-medicated starter diet.[11]

-

Group Allocation: Chicks are randomly allocated into experimental groups, typically including:

-

Uninfected, Unmedicated Control (UUC)

-

Infected, Unmedicated Control (IUC)

-

Infected, Medicated (Test Group, e.g., 125 ppm Dinitolmide)

-

-

Treatment: The test diet (containing Dinitolmide) is provided to the medicated group, usually starting 24-48 hours before infection and continuing for the duration of the study (typically 7 days post-infection).[11]

-

Infection: Birds in the IUC and medicated groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., 5 x 10⁴ oocysts of E. tenella).[8][9]

-

Data Collection (approx. 7 days post-infection):

-

Performance: Body weight gain and feed intake are recorded to calculate FCR.

-

Lesion Scoring: A subset of birds from each group is euthanized, and the relevant intestinal sections are examined for gross lesions, which are scored on a scale of 0 (no lesions) to 4 (severe lesions).[11]

-

Oocyst Excretion: Fecal samples are collected to determine the number of oocysts per gram (OPG).

-

Mortality: Daily mortality is recorded.

-

-

Analysis: Data from the medicated group are compared with the UUC and IUC groups to calculate the reduction in lesion scores, decrease in oocyst shedding, and improvement in performance, often culminating in an ACI score.

Resistance and Rotational Programs

The development of drug resistance is a significant challenge in coccidiosis control.[12] Field isolates of Eimeria, particularly E. tenella, have shown varying degrees of resistance to Dinitolmide over time.[13] To mitigate this, Dinitolmide is a valuable component in anticoccidial rotation or "shuttle" programs.[4] By alternating its use with other classes of anticoccidials (such as ionophores or other chemical agents), producers can help manage the development of resistance and extend the effective lifespan of all available control products.[1]

Conclusion

Dinitolmide remains an important tool in the management of avian coccidiosis. Its broad-spectrum activity, particularly against the highly pathogenic Eimeria tenella and Eimeria necatrix, makes it an effective agent for preventing clinical disease and production losses. While its efficacy against certain species like E. acervulina can be limited and resistance is a consideration, its established role in rotational programs ensures its continued relevance. Understanding its specific spectrum and mechanism of action allows for its strategic and effective use in modern poultry production.

References

- 1. Dinitolmide [wlsunshine.com]

- 2. Dinitolmide - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. additivesfeed.com [additivesfeed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The anticoccidial effects of amprolium, dinitolmide and monensin against Eimeria maxima, E. brunetti and E. acervulina with particular reference to oocyst sporulation | Parasitology | Cambridge Core [cambridge.org]

- 7. In vitro anti-Toxoplasma gondii effects of a coccidiostat dinitolmide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of dinitolmide intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitivity of field isolates of Eimeria tenella to anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs

This technical guide provides a comprehensive overview of the biological activity of 2-methyl-3,5-dinitrobenzamide and its structurally related analogs. The focus is on their potent antimycobacterial properties, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Dinitrobenzamide derivatives have emerged as a promising class of compounds in the fight against tuberculosis (TB), a major global health threat. These compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Their mechanism of action involves the inhibition of a key enzyme essential for the synthesis of the mycobacterial cell wall. This guide will delve into the specifics of their biological activity, supported by quantitative data and detailed experimental insights.

Mechanism of Action: DprE1 Inhibition

The primary target of dinitrobenzamide compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] DprE1 is a crucial enzyme in the biosynthesis of the arabinogalactan layer of the mycobacterial cell wall.[1] The dinitrobenzamides act as covalent inhibitors of this enzyme.[1]

The proposed mechanism involves the reduction of one of the nitro groups on the benzamide ring by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate.[1] This intermediate is then attacked by a cysteine residue (Cys387) in the active site, leading to the formation of a covalent bond between the compound and the enzyme, thereby irreversibly inhibiting its function.[1] This inhibition disrupts the synthesis of decaprenyl-phospho-arabinofuranose (DPA), the sole donor of arabinose for the synthesis of the cell wall, ultimately leading to bacterial death.[1]

Quantitative Biological Activity Data

The antimycobacterial activity of dinitrobenzamide analogs is typically quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for several potent analogs against the H37Rv strain of Mycobacterium tuberculosis and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Antimycobacterial Activity of Dinitrobenzamide Analogs

| Compound | Structure | MIC against Mtb H37Rv (µg/mL) | Reference |

| 7a | N-(4-fluorobenzyl)-3,5-dinitrobenzamide | 0.05 | [4] |

| 7d | N-(4-chlorobenzyl)-3,5-dinitrobenzamide | 0.05 | [4] |

| c2 | N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide | 0.031 | [1] |

| d1 | N-(3-(4-methoxyphenoxy)propyl)-3,5-dinitrobenzamide | 0.031 | [1] |

| d2 | N-(4-(4-methoxyphenoxy)butyl)-3,5-dinitrobenzamide | 0.031 | [1] |

| N-hexyl-3,5-dinitrobenzamide | N-hexyl-3,5-dinitrobenzamide | 0.016 | [2] |

| N-dodecyl-3,5-dinitrobenzamide | N-dodecyl-3,5-dinitrobenzamide | 0.016 | [2] |

Table 2: Cytotoxicity of Selected Dinitrobenzamide Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 7a | Vero | > 50 | [5] |

| 7d | Vero | > 50 | [5] |

Experimental Protocols

The evaluation of the biological activity of dinitrobenzamide analogs involves a series of standardized in vitro and ex vivo assays.

The MIC is determined using the microdilution method. A general workflow for this assay is as follows:

Protocol Details:

-

Compound Preparation: The dinitrobenzamide compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium (e.g., Middlebrook 7H9 broth) in 96-well microplates.

-

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standard turbidity.

-

Incubation: The plates containing the compounds and the bacterial inoculum are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

-

MIC Determination: After incubation, a viability indicator such as resazurin is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound that prevents this color change.

The cytotoxicity of the compounds is assessed to determine their selectivity for the bacterial target over mammalian cells.

Protocol Details:

-

Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the dinitrobenzamide compounds and incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. The absorbance is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Structure-Activity Relationship (SAR)

Medicinal chemistry studies on dinitrobenzamide analogs have provided insights into their structure-activity relationship.[4] Key findings include:

-

The 3,5-dinitro substitution on the benzamide ring is crucial for high antimycobacterial activity.[6]

-

Modifications to the N-alkylphenyl group can significantly impact potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance activity.[4]

-

The lipophilicity of the N-alkyl chain plays a role in the compound's ability to penetrate the mycobacterial cell wall, with intermediate chain lengths often showing the best activity.[2]

Conclusion

2-Methyl-3,5-dinitrobenzamide and its analogs represent a potent class of antimycobacterial agents with a well-defined mechanism of action targeting the essential DprE1 enzyme. The quantitative data from in vitro studies demonstrate their high potency against M. tuberculosis. The detailed experimental protocols provide a framework for the continued evaluation and development of these promising compounds as potential new treatments for tuberculosis. Further research, including in vivo efficacy and safety studies, is warranted to advance these compounds in the drug development pipeline.

References

- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: The Impact of Dinitolmide on the Coccidian Life Cycle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the anticoccidial agent dinitolmide (zoalene) and its effects on the life cycle of coccidia, primarily of the genus Eimeria. The document details the drug's mechanism of action, summarizes quantitative efficacy data, outlines comprehensive experimental protocols for its evaluation, and explores potential molecular pathways affected by its administration. This guide is intended to serve as a key resource for research and development professionals in the field of veterinary parasitology and anticoccidial drug development.

Introduction to Dinitolmide

Dinitolmide, also known as zoalene, is a synthetic nitrobenzamide compound widely utilized as a feed additive in the poultry industry for the prevention and control of coccidiosis.[1][2] Coccidiosis, caused by protozoan parasites of the genus Eimeria, leads to significant economic losses through mortality, reduced weight gain, and poor feed conversion.[3][4] Dinitolmide is recognized for its broad-spectrum activity against several pathogenic Eimeria species, including E. tenella, E. necatrix, E. brunetti, and E. maxima.[5][6] A unique characteristic of dinitolmide is its ability to permit a low level of parasite cycling, which can aid in the development of natural immunity in the host flock.[5]

Effect on the Coccidian Life Cycle

Dinitolmide exerts its primary anticoccidial effect by interfering with the early developmental stages of the parasite within the host's intestinal cells.[1] Its main activity is directed against the first-generation merozoite stage of coccidia.[7] Additionally, it has been shown to have an inhibitory effect on the sporulation of oocysts, the infective stage shed in the feces.[6][7] By targeting these early phases, dinitolmide effectively curtails the parasite's replication, thereby protecting the gut integrity of the host animal.[3]

The diagram below illustrates the life cycle of Eimeria and highlights the stages primarily inhibited by dinitolmide.

Quantitative Efficacy Data

The efficacy of dinitolmide has been quantified in several studies. The data below summarizes key findings from both in vivo and in vitro experiments.

| Parameter | Test Organism | Value / Result | Reference(s) |

| In Vivo Efficacy | |||

| Anticoccidial Index (ACI) | Eimeria tenella | 88.84 | [8][9] |

| In-feed Concentration (Preventive) | Poultry | 125 mg/kg (125 ppm) | [2][7] |

| In-feed Concentration (Curative) | Poultry | 250 ppm | [2] |

| Outcome | Eimeria tenella | Significantly increased weight gain and survival rates; reduced bloody stool scores and oocyst excretion.[7] | [7][8] |

| In Vitro Efficacy | |||

| EC₅₀ | Toxoplasma gondii | 3.625 µg/mL | [4][7] |

| Effect at 20 µg/mL (24h) | Toxoplasma gondii | Significantly inhibits viability, invasion, and proliferation of tachyzoites.[7] | [7] |

| Morphological Effect | Toxoplasma gondii | Caused asynchronous development of the inner membrane complex (IMC) and membrane rupture.[4][7] | [4][7] |

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy of anticoccidial agents like dinitolmide. Below are detailed methodologies for both in vivo and in vitro assessments.

This protocol describes a typical battery cage study to evaluate dinitolmide's efficacy against an induced Eimeria tenella infection.

-

Objective: To determine the efficacy of dinitolmide in controlling coccidiosis by measuring weight gain, feed conversion ratio (FCR), lesion scores, and oocyst shedding.

-

Test Animals: Day-old broiler chicks (e.g., Cobb 500 or Ross 308), raised in a coccidia-free environment.[10]

-

Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.

-

Diet: A nutritionally complete, unmedicated starter mash is provided ad libitum.[10]

-

Experimental Design:

-

Group 1: Uninfected, Untreated Control (UUC)

-

Group 2: Infected, Untreated Control (IUC)

-

Group 3: Infected, Dinitolmide-Treated (e.g., 125 ppm in feed)

-

Each group should consist of multiple replicates (e.g., 4-8 cages) with a sufficient number of birds per replicate (e.g., 10 birds).[11]

-

-

Procedure:

-

From day 1, birds are fed their respective diets. The treatment group receives the dinitolmide-medicated feed.

-

Around day 14, birds in the infected groups (IUC, Group 3) are orally inoculated with a standardized dose of sporulated E. tenella oocysts (e.g., 5 x 10⁴ oocysts/bird).[8][9][11]

-

The study continues for approximately 7 days post-infection (dpi).

-

-

Data Collection & Analysis:

-

Weight Gain: Body weight is measured at the start of the treatment, on the day of infection, and at the end of the study.

-

Lesion Scoring: At 6-7 dpi, a subset of birds from each group is euthanized, and the ceca are scored for lesions on a scale of 0 (no lesions) to 4 (severe lesions).

-

Oocyst Counts: Fecal samples are collected from each replicate for several days post-infection to determine oocysts per gram (OPG) using a McMaster chamber.

-

Anticoccidial Index (ACI): Calculated using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).

-

Statistical Analysis: Data are analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test (e.g., Duncan's multiple range test).[11]

-

This protocol, adapted from general methods for in vitro coccidiosis research, can be used to assess the direct effects of dinitolmide on parasite cells.[12][13][14]

-

Objective: To quantify the effect of dinitolmide on the ability of Eimeria sporozoites to invade host cells and subsequently replicate.

-

Materials:

-

Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells)

-

Freshly excysted Eimeria sporozoites

-

Cell culture medium, plates (e.g., 96-well), and incubator

-

Dinitolmide stock solution

-

Staining reagents (e.g., fluorescent dyes for parasite and host cell nuclei)

-

-

Procedure:

-

Cell Seeding: Seed MDBK cells into a 96-well plate and culture until a confluent monolayer is formed.[14]

-

Drug Pre-incubation: Pre-incubate freshly purified sporozoites with various concentrations of dinitolmide for 1 hour at 41°C. Untreated sporozoites serve as a control.[14]

-

Invasion Assay:

-

Add the pre-incubated sporozoites to the MDBK cell monolayers.

-

Allow invasion to occur for a short period (e.g., 2-4 hours).

-

Wash the wells to remove non-invaded sporozoites.

-

Fix, stain, and count the number of intracellular parasites versus the total number of host cells to determine the invasion rate.

-

-

Proliferation Assay:

-

After the invasion step, replace the medium with fresh medium (with or without dinitolmide) and incubate for 24-48 hours to allow intracellular development.

-

Fix, stain, and quantify the number of parasites per well or per host cell. A reduction in parasite numbers in treated wells compared to controls indicates inhibition of proliferation.

-

-

-

Data Analysis: Calculate the percentage of inhibition for both invasion and replication compared to the untreated control. Determine the EC₅₀ value from the dose-response curve.

Potential Molecular Mechanisms and Signaling Pathways

While the precise biochemical pathway inhibited by dinitolmide in Eimeria is not fully elucidated, studies on the closely related apicomplexan parasite Toxoplasma gondii provide valuable insights.[4] A comparative transcriptomic analysis of dinitolmide-treated T. gondii revealed significant changes in gene expression that could be linked to its anticoccidial effects.[4]

-

Induction of Apoptosis: Genes related to programmed cell death and nitric-oxide synthase were found to be up-regulated following dinitolmide treatment, suggesting that the drug may trigger an apoptotic cascade leading to parasite death.[4]

-

Inhibition of Invasion and Proliferation: A significant down-regulation of many Sag-related sequence (srs) genes was observed.[4] These genes encode surface antigens that are crucial for host cell attachment and invasion. Their suppression could explain the reduced invasion and proliferation capacity of the parasite.[4]

-

Membrane Damage: Electron microscopy has shown that dinitolmide can damage the membrane structure of T. gondii, leading to asynchronous development and rupture of the parasite's inner and outer membranes.[4][7]

References

- 1. omsynth.com [omsynth.com]

- 2. Dinitolmide - Wikipedia [en.wikipedia.org]

- 3. additivesfeed.com [additivesfeed.com]

- 4. In vitro anti-Toxoplasma gondii effects of a coccidiostat dinitolmide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. China Dinitolmide Manufacturers Suppliers Factory - Customized Dinitolmide Wholesale [rongyaobio.com]

- 6. Dinitolmide 25% [wlsunshine.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of dinitolmide intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

Dinitolmide's In Vitro Efficacy Against Toxoplasma gondii: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of dinitolmide, a veterinary coccidiostat, on the obligate intracellular parasite Toxoplasma gondii. The following sections detail the quantitative efficacy, experimental methodologies employed in key studies, and the proposed mechanisms of action through which dinitolmide exerts its anti-parasitic effects.

Quantitative Assessment of Anti-Toxoplasma Activity

Dinitolmide has demonstrated potent activity against the tachyzoite stage of Toxoplasma gondii in vitro. The key quantitative metric for its efficacy is the half-maximal effective concentration (EC50), which has been determined to be 3.625 µg/ml.[1][2] This indicates a significant inhibitory effect on the parasite's growth and proliferation at this concentration. Further studies have shown that dinitolmide treatment leads to a significant reduction in the viability, invasion, and proliferation of T. gondii tachyzoites.[1] A recovery experiment has indicated that dinitolmide can completely eliminate T. gondii tachyzoites following a 24-hour treatment period.[1]

Table 1: In Vitro Efficacy of Dinitolmide against Toxoplasma gondii

| Parameter | Value | Reference |

| Half-maximal Effective Concentration (EC50) | 3.625 µg/ml | [1][2] |

Experimental Protocols

The following section outlines the methodologies used to assess the in vitro anti-Toxoplasma gondii activity of dinitolmide.

Cell and Parasite Culture

-

Host Cells: Vero (African green monkey kidney) cells were utilized for the in vitro cultivation of Toxoplasma gondii.

-

Parasite Strain: The RH strain of Toxoplasma gondii, which is a commonly used laboratory strain, was used for all experiments. Tachyzoites were maintained by serial passage in Vero cells.

In Vitro Inhibition Assay (EC50 Determination)

-

Cell Seeding: Vero cells were seeded in 96-well plates and cultured until a confluent monolayer was formed.

-

Parasite Infection: Freshly harvested T. gondii tachyzoites were added to the Vero cell monolayers.

-

Drug Treatment: Dinitolmide was dissolved in a suitable solvent (e.g., DMSO) and added to the infected cell cultures at various concentrations.

-

Incubation: The treated, infected cells were incubated for a specified period to allow for parasite proliferation.

-

Quantification: The extent of parasite proliferation was determined using a suitable assay, such as a β-galactosidase assay for parasite viability or microscopic counting of parasitophorous vacuoles.

-

Data Analysis: The EC50 value was calculated by fitting the dose-response data to a sigmoidal curve.

Invasion Assay

-

Cell Preparation: Confluent Vero cell monolayers were prepared in chamber slides or multi-well plates.

-

Parasite Treatment: Freshly harvested tachyzoites were pre-treated with dinitolmide at a specific concentration (e.g., 20 µg/mL) for a defined period.[2]

-

Infection: The treated parasites were then allowed to invade the Vero cell monolayers for a short period (e.g., 2 hours).

-

Staining and Microscopy: The cells were fixed and stained (e.g., with Giemsa stain) to differentiate between intracellular and extracellular parasites.

-

Quantification: The number of invaded parasites per host cell was counted under a microscope to determine the invasion rate.

Proliferation Assay

-

Infection: Vero cell monolayers were infected with T. gondii tachyzoites.

-

Drug Treatment: After allowing for parasite invasion, the infected cells were treated with dinitolmide.

-

Incubation: The cultures were incubated for a period that allows for several rounds of parasite replication (e.g., 24 hours).

-

Quantification: The number of tachyzoites per parasitophorous vacuole was counted to assess the rate of intracellular proliferation.

Ultrastructural Analysis (Electron Microscopy)

-

Treatment: T. gondii tachyzoites were treated with dinitolmide (e.g., 10 µg/mL for 20 hours).[2]

-

Fixation: The parasites were fixed with glutaraldehyde and osmium tetroxide.

-

Embedding and Sectioning: The fixed parasites were dehydrated and embedded in resin. Ultrathin sections were then cut.

-

Imaging: The sections were stained with uranyl acetate and lead citrate and observed under a transmission electron microscope to identify morphological changes.

Transcriptomic Analysis (RNA-Sequencing)

-

Treatment: T. gondii tachyzoites were treated with dinitolmide (e.g., 10 µg/mL for 15 hours).[2]

-

RNA Extraction: Total RNA was extracted from both treated and untreated parasites.

-

Library Preparation and Sequencing: RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups.

Mechanism of Action

Dinitolmide's inhibitory effect on Toxoplasma gondii appears to be multifaceted, involving morphological damage and alterations in gene expression.

Morphological Effects

Electron microscopy has revealed that dinitolmide treatment induces significant ultrastructural damage to T. gondii tachyzoites.[1] Observed abnormalities include the asynchronous development of daughter cells and deficiencies in the parasite's inner and outer membranes.[1] This suggests that dinitolmide may interfere with fundamental processes of cell division and membrane integrity.

Gene Expression Modulation

Comparative transcriptomic analysis has provided insights into the molecular pathways affected by dinitolmide. Treatment with the drug leads to the upregulation of genes associated with apoptosis and nitric oxide synthase.[1][2] The induction of apoptotic pathways could be a primary mechanism leading to parasite death. Conversely, a significant number of Sag-related sequence (SRS) genes were found to be downregulated.[1][2] SRS proteins are crucial for parasite adhesion and invasion, and their downregulation is consistent with the observed reduction in the parasite's invasive and proliferative capabilities.[1]

Visualizations

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing dinitolmide's in vitro effects on T. gondii.

Proposed Mechanism of Dinitolmide Action on Toxoplasma gondii

Caption: Proposed mechanism of dinitolmide's action against T. gondii.

References

An In-depth Examination of its Efficacy, Mechanism of Action, and Experimental Evaluation in Poultry

Introduction

Dinitolmide (3,5-dinitro-o-toluamide), commonly known as zoalene, is a synthetic anticoccidial agent that has been utilized in the poultry industry as a feed additive for the prevention and control of coccidiosis.[1] This parasitic disease, caused by protozoa of the genus Eimeria, can lead to significant economic losses in poultry production due to impaired growth, reduced feed efficiency, and increased mortality.[2] This technical guide provides a comprehensive overview of the primary research on dinitolmide, focusing on its efficacy, mechanism of action, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Efficacy and Performance

Dinitolmide has demonstrated efficacy against several pathogenic Eimeria species, including E. tenella, E. necatrix, and E. acervulina.[2] Its primary application is in broiler chickens and turkeys, where it is incorporated into starter and grower feeds to protect against coccidiosis outbreaks during critical growth phases.[2] The recommended dosage for preventive use is typically 125 ppm in the feed, with a higher concentration of 250 ppm used for curative purposes.[1]

While numerous studies have confirmed the anticoccidial activity of dinitolmide, specific quantitative data on its impact on broiler performance metrics from controlled challenge studies is not consistently reported in readily available literature. The following tables summarize the available quantitative data.

Table 1: Efficacy of Dinitolmide against Eimeria Challenge

| Eimeria Species | Dinitolmide Concentration (ppm) | Effect on Oocyst Excretion | Effect on Lesion Scores | Citation |

| E. maxima, E. acervulina | Not specified | Reduced oocyst numbers | Not specified | [2] |

| E. acervulina (9 field isolates) | 125 | Partially effective | Partially effective | [3] |

| E. tenella | Not specified | Reduced oocyst excretion (in dinitolmide/MMT group) | Reduced lesion score (in dinitolmide/MMT group) | [4] |

Table 2: Effect of Dinitolmide on Broiler Performance in Eimeria Challenge Studies

| Parameter | Dinitolmide Concentration (ppm) | Performance Change | Citation |

| Body Weight Gain | 125 (against E. acervulina) | Partially effective in preventing weight loss | [3] |

| Body Weight Gain | Not specified (against E. tenella) | Significantly increased (in dinitolmide/MMT group vs. control) | [4] |

| Feed Conversion Ratio | Not specified | Data not available | |

| Anti-coccidia Index* | Not specified (against E. tenella) | 88.84 | [4] |

*The Anti-coccidia Index (ACI) is a composite score calculated from survival rate, weight gain, and oocyst output. A higher ACI indicates better anticoccidial efficacy.

Mechanism of Action

Dinitolmide's primary mode of action is the disruption of the early stages of the Eimeria life cycle, specifically targeting the first-generation schizonts.[2] By interfering with the parasite's metabolic processes, dinitolmide inhibits its growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[2]

The precise biochemical pathways affected by dinitolmide in Eimeria are not yet fully elucidated. However, research on the closely related apicomplexan parasite, Toxoplasma gondii, provides some insights. An in-vitro study demonstrated that dinitolmide treatment led to the upregulation of genes associated with apoptosis and nitric-oxide synthase in T. gondii, suggesting a potential mechanism for parasite cell death.[5] The same study also observed damage to the parasite's membrane structure.[5] Furthermore, dinitolmide has been noted to affect the gametogony stage of the Eimeria life cycle.[6]

Based on this information, a proposed, though not fully confirmed, signaling pathway for dinitolmide's action in Eimeria is presented below.

Experimental Protocols

Anticoccidial Efficacy Trial in Broilers (Eimeria Challenge Model)

This protocol outlines a general procedure for evaluating the efficacy of dinitolmide against a controlled Eimeria challenge in broiler chickens.

a. Experimental Animals and Housing:

-

Day-old broiler chicks are housed in clean, disinfected pens with fresh litter.

-

Birds are provided with ad libitum access to a standard broiler diet and water.

b. Experimental Design:

-

A common design includes a non-infected, non-medicated control group; an infected, non-medicated control group; and one or more infected groups receiving feed containing dinitolmide at various concentrations.

-

Each treatment group should have multiple replicate pens.

c. Challenge Inoculum:

-

A known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) is administered orally to each bird in the challenge groups at a specified age (e.g., 14 days).

d. Data Collection:

-

Performance: Body weight and feed intake are recorded weekly to calculate body weight gain and feed conversion ratio.

-

Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions, which are scored on a scale of 0 to 4.

-

Oocyst Excretion: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram of feces using a McMaster chamber.

Dinitolmide Residue Analysis in Poultry Tissues

This protocol provides a general method for the determination of dinitolmide residues in chicken tissues.

a. Sample Preparation:

-

A known weight of homogenized chicken tissue (e.g., muscle, liver) is mixed with an extraction solvent (e.g., acetonitrile).

-

The mixture is homogenized and centrifuged.

b. Clean-up:

-

The supernatant is subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

c. Analytical Determination:

-

The cleaned extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.

-

Quantification is performed by comparing the peak area of dinitolmide in the sample to that of a known standard.

Safety and Toxicology

Dinitolmide is generally considered safe for poultry when used at the recommended concentrations. However, overdosage can lead to toxicity. Reports have indicated that high levels of dinitolmide in feed (e.g., 7 times the recommended level) can cause neurological symptoms in chickens, such as hyperexcitability and incoordination, which are associated with necrosis of the Purkinje cells in the cerebellar cortex.[7] These symptoms typically resolve after the withdrawal of the contaminated feed.[7]

Resistance

The development of resistance to anticoccidial drugs is a significant concern in the poultry industry. While dinitolmide is considered to have a low risk of resistance development, particularly when used in rotation or shuttle programs with other anticoccidials, some field isolates of Eimeria have shown partial resistance.[2][3] Continuous monitoring and strategic use are essential to maintain the long-term efficacy of dinitolmide.

Conclusion

Dinitolmide remains a relevant feed additive for the control of coccidiosis in poultry. Its mechanism of action, targeting the early stages of the Eimeria life cycle, effectively mitigates the pathological and performance-depressing effects of the disease. While more comprehensive, publicly available quantitative data on its dose-dependent effects on broiler performance would be beneficial for a more detailed comparative analysis, the existing body of research supports its continued use in integrated coccidiosis management programs. Future research should focus on further elucidating the specific biochemical pathways inhibited by dinitolmide in Eimeria to better understand its mode of action and to aid in the development of new anticoccidial strategies.

References

- 1. Dinitolmide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Effect of amprolium and dinitolmide on sporulation of oocysts of field isolates of Eimeria acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of dinitolmide intercalated into Montmorillonite on E. tenella infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro anti-Toxoplasma gondii effects of a coccidiostat dinitolmide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dinitolmide in Poultry Feed

Introduction

Dinitolmide, also known as zoalene, is a synthetic coccidiostat widely utilized as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for dinitolmide in animal feed to ensure consumer safety and prevent antimicrobial resistance. Therefore, accurate and reliable analytical methods are essential for monitoring dinitolmide concentrations in commercial poultry feed. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust and widely accepted technique for the quantitative analysis of dinitolmide.[2][3]

This application note provides a detailed protocol for the determination of dinitolmide in poultry feed using a reverse-phase HPLC method, including sample preparation, chromatographic conditions, and method performance data.

Principle

The method involves the extraction of dinitolmide from the poultry feed matrix using an acidified organic solvent. The resulting extract is then subjected to a cleanup procedure, typically dispersive solid-phase extraction (d-SPE), to remove interfering co-extractives such as fats and pigments. The purified extract is then analyzed by HPLC-DAD, where dinitolmide is separated from other components on a C18 column and quantified based on its UV absorbance.[4][5]

Experimental Protocol

Reagents and Materials

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade.

-

Reagents: Trichloroacetic acid (TCA), Formic acid (FA), Ammonium acetate (NH₄OAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

Dinitolmide analytical standard: Purity ≥98%.